molecular formula C13H12ClN3O B14893931 4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide

4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide

Cat. No.: B14893931
M. Wt: 261.70 g/mol
InChI Key: MAMJKJPSSZDAKB-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide is a chemical compound with the molecular formula C13H12ClN3O It is characterized by the presence of a chloro group, a pyridinyl group, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide can be achieved through several methods. One common approach involves the reaction of 4-chloropicolinic acid with 2-(pyridin-2-yl)ethylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide is unique due to its specific structural features, such as the presence of both a chloro group and a pyridinyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

4-chloro-N-(2-pyridin-2-ylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H12ClN3O/c14-10-4-7-16-12(9-10)13(18)17-8-5-11-3-1-2-6-15-11/h1-4,6-7,9H,5,8H2,(H,17,18)

InChI Key

MAMJKJPSSZDAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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